molecular formula C20H16N2O3 B5127197 2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5127197
M. Wt: 332.4 g/mol
InChI Key: HKAOVLCUFNDTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Properties

IUPAC Name

2-(4-indol-1-yl-4-oxobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-18(21-13-11-14-6-1-4-9-17(14)21)10-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-9,11,13H,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOVLCUFNDTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For the specific synthesis of 2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE, a multi-step synthetic route is required, starting with the preparation of the indole moiety followed by its coupling with the isoindole derivative .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Catalysis and green chemistry principles are frequently employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-INDOL-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of both indole and isoindole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

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